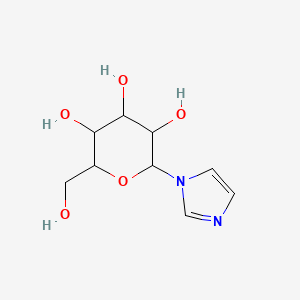

1-Hexopyranosyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

35786-42-6 |

|---|---|

Molecular Formula |

C9H14N2O5 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |

InChI |

InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |

InChI Key |

MFFNQAMHVXENEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexopyranosyl 1h Imidazole and Analogous N Glycosylated Imidazoles

Historical and Classical Approaches to Imidazole (B134444) Core Synthesis with N-Substitution Potential

The foundational methods for constructing the imidazole ring have been adapted over time to allow for the introduction of substituents on the nitrogen atoms, a critical feature for the synthesis of N-glycosylated analogs.

Multi-Component Condensation Reactions (e.g., Debus-Radziszewski Imidazole Synthesis)

First reported in 1858, the Debus-Radziszewski synthesis is a classic multi-component reaction that forms the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgijprajournal.comwikipedia.org A key modification to this method for producing N-substituted imidazoles involves the replacement of ammonia with a primary amine. wikipedia.orghandwiki.org This adaptation allows for the direct incorporation of a substituent at the N-1 position of the imidazole ring.

The general reaction involves the condensation of a dicarbonyl (like glyoxal), an aldehyde, and a primary amine. wikipedia.org While this method is robust, it can sometimes result in lower yields and the formation of side products. ijprajournal.com Modern variations often employ microwave irradiation or catalysts like ferric chloride on silica (B1680970) gel to improve yields and reaction conditions. ijprajournal.comresearchgate.net

Table 1: Key Features of the Debus-Radziszewski Synthesis for N-Substitution

| Feature | Description |

| Reactants | 1,2-Dicarbonyl, Aldehyde, Primary Amine |

| Bond Formation | Forms the (1,2), (3,4), and (1,5) bonds of the imidazole ring. wikipedia.org |

| Key Adaptation | Use of a primary amine instead of ammonia to introduce an N-substituent. wikipedia.orghandwiki.org |

| Modern Improvements | Microwave-assisted synthesis, use of solid catalysts. ijprajournal.comresearchgate.net |

Van Leusen Imidazole Synthesis and Its Adaptations for N-Functionalization

The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov The core of this reaction is the use of tosylmethyl isocyanide (TosMIC), a versatile reagent that reacts with an aldimine. organic-chemistry.orgtsijournals.com The aldimine is typically formed in situ from an aldehyde and a primary amine, which directly allows for N-functionalization. organic-chemistry.org

The mechanism involves a stepwise cycloaddition of the deprotonated TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.orgtandfonline.com Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the imidazole ring. organic-chemistry.org This method is highly efficient and has been widely applied in the synthesis of various imidazole-containing medicinal compounds. tsijournals.commdpi.com

Table 2: Characteristics of the Van Leusen Imidazole Synthesis

| Characteristic | Detail |

| Key Reagent | Tosylmethyl isocyanide (TosMIC). organic-chemistry.org |

| Reactants | Aldimine (often formed in situ from an aldehyde and a primary amine). organic-chemistry.org |

| Product | 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov |

| Mechanism | Stepwise [3+2] cycloaddition followed by elimination. tsijournals.com |

Direct and Indirect N-Glycosylation Strategies for Imidazole Compounds

Once the imidazole core is synthesized, or if a suitable precursor is available, the hexopyranosyl moiety can be introduced through various glycosylation strategies. These can be broadly categorized as direct or indirect methods.

Synthesis from Monosaccharides and Nitrogenous Precursors

A direct approach to N-glycosylated imidazoles involves the reaction of a monosaccharide with a nitrogen-containing precursor. For instance, 1-β-D-glucopyranosyl-4-phenyl-imidazole has been synthesized via the glycosylation of 4(5)-phenylimidazole with O-peracetylated α-D-glucopyranosyl bromide. mdpi.com This method relies on the nucleophilicity of the imidazole nitrogen attacking the anomeric carbon of the sugar.

Protecting groups on the monosaccharide are crucial to control the stereochemistry and regioselectivity of the glycosylation. acs.org The choice of protecting groups and reaction conditions significantly influences the outcome of the glycosylation. acs.org Chemoenzymatic strategies have also emerged, utilizing enzymes like glycosyltransferases to catalyze the transfer of a sugar from an activated donor to an acceptor molecule under mild, protecting-group-free conditions. nih.govbeilstein-journals.org

Cyclization Reactions Involving Carbohydrate Derivatives

Another strategy involves the cyclization of a linear precursor that already contains the carbohydrate moiety. For example, chiral hydroxy imidazoles have been synthesized from 2-haloenones derived from sugars, which react with amidines. rsc.org This process involves a sequence of Michael addition, cyclization, and sugar-ring opening reactions. rsc.org

Additionally, a one-step amination-cyclization cascade reaction has been reported for the synthesis of N-substituted iminosugars from iodo-sugars, which could be conceptually extended to imidazole synthesis. acs.org In this type of reaction, an amino group attached to a sugar derivative initiates an intramolecular cyclization to form the heterocyclic ring.

Denitrogenative Transformations of Triazoles Leading to N-Substituted Imidazoles

A modern and powerful method for synthesizing N-substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazoles. nih.govthieme-connect.com This approach typically uses a transition metal catalyst, such as rhodium or nickel, to promote the extrusion of dinitrogen from an N-sulfonyl-1,2,3-triazole. thieme-connect.comsnnu.edu.cn The resulting highly reactive α-imino metallocarbene intermediate can then undergo a transannulation reaction with a nitrile to form the imidazole ring. nih.govsnnu.edu.cn

This method is highly versatile, allowing for the synthesis of a wide range of substituted imidazoles. nih.govthieme-connect.com Metal-free versions of this transformation have also been developed, using acid mediation to promote the denitrogenation of 5-amino-1,2,3-triazoles. mdpi.com These reactions proceed through the formation of a carbene intermediate that can be trapped by various nucleophiles. mdpi.com The ability to pre-install a glycosyl moiety on the triazole precursor makes this a promising route for the synthesis of compounds like 1-Hexopyranosyl-1H-imidazole.

Table 3: Comparison of N-Glycosylation Strategies

| Strategy | Description | Advantages |

| From Monosaccharides | Direct reaction of a protected sugar with an imidazole precursor. mdpi.com | Straightforward, utilizes readily available starting materials. |

| Cyclization of Carbohydrate Derivatives | Formation of the imidazole ring from a sugar-containing acyclic precursor. rsc.org | Can provide good stereocontrol based on the sugar's stereochemistry. |

| Denitrogenative Transformation | Formation of the imidazole ring from a glycosylated triazole precursor via nitrogen extrusion. nih.govthieme-connect.com | High efficiency, versatility, and atom economy. thieme-connect.com |

Exploration of Chemo-, Regio-, and Stereoselectivity in this compound Synthetic Pathways

The synthesis of this compound and its analogs is complicated by the potential for multiple reaction pathways, leading to a variety of isomers. The key challenges lie in controlling chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of glycosylating imidazole, this involves the specific reaction at a nitrogen atom of the imidazole ring over any other potentially reactive sites on either the sugar or the imidazole moiety.

Regioselectivity is a critical consideration due to the tautomeric nature of the imidazole ring, which possesses two potentially nucleophilic nitrogen atoms. N-glycosylation of an unsymmetrically substituted imidazole can result in two constitutional isomers. rsc.org For instance, the glycosylation of 4(5)-phenylimidazole can yield both 1-glycosyl-4-phenylimidazole and 1-glycosyl-5-phenylimidazole. mdpi.com Advanced techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, are often required to definitively assign the position of glycosylation. mdpi.comrsc.org In some cases, silylation of the imidazole derivative prior to glycosylation can direct the reaction to a specific nitrogen, leading to a single regioisomer. acs.org

Stereoselectivity at the anomeric center of the hexopyranose ring is another major challenge. The formation of either the α- or β-anomer is highly dependent on the reaction conditions, the nature of the glycosyl donor, and the catalyst employed. For example, the reaction of acetobromoglucose with 4-phenyl-imidazole in the presence of mercuric cyanide (Hg(CN)₂) in acetonitrile (B52724) was reported to yield the β-anomer, 1-(β-D-glucopyranosyl)-4-phenyl-imidazole. mdpi.com Conversely, regio- and stereoselective glycosylation of silylated 4(5)-haloimidazoles with protected ribose has been shown to produce the α-anomer as the major product. acs.org The stereochemical outcome is often governed by factors such as neighboring group participation from a substituent at the C-2 position of the sugar, which typically favors the formation of the 1,2-trans product. beilstein-journals.org

A variety of synthetic strategies have been developed to address these selectivity challenges. These include the use of specific activating agents, protecting groups on the sugar moiety, and tailored reaction conditions.

| Reactants | Conditions | Products | Selectivity | Reference |

| Acetobromoglucose, 4-phenyl-imidazole | Hg(CN)₂, acetonitrile | 1-(β-D-glucopyranosyl)-4-phenyl-imidazole | β-anomer selective | mdpi.com |

| Protected ribose, silylated 4(5)-haloimidazoles | N/A | 5-haloimidazole α-ribonucleosides | α-anomer predominant (60-75%) | acs.org |

| O-perbenzoylated 5-β-D-glucopyranosyl-tetrazole, benzeneboronic acid | Copper catalyzed | N-phenyl-5-(β-D-glucopyranosyl)tetrazole | N/A | mdpi.com |

| Boc-protected pyranone, 6-chloropurine | Palladium catalyzed | 6-chloropurine glycosylated pyranone | Exclusively β-anomer | nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Studies in N-Glycosyl Imidazole Formation

Understanding the reaction mechanisms and kinetics of N-glycosyl imidazole formation is crucial for optimizing synthetic routes and achieving desired product outcomes.

The glycosylation reaction typically proceeds through the formation of an electrophilic glycosyl donor, which is then attacked by the nucleophilic imidazole. The mechanism can be influenced by several factors, including the nature of the leaving group on the anomeric carbon of the sugar, the solvent, and the promoter or catalyst used. beilstein-journals.org

Lewis acid-mediated glycosylation is a common approach where a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), is used to activate the glycosyl donor. beilstein-journals.org This activation often leads to the formation of a highly reactive oxocarbenium ion intermediate. The imidazole then attacks this intermediate, and the stereochemical outcome can be either Sₙ1 or Sₙ2-like, depending on the stability of the glycosyl cation. beilstein-journals.org

Palladium-catalyzed N-glycosylation has emerged as a powerful method, particularly for the synthesis of nucleoside analogs. nih.gov For instance, a palladium-catalyzed decarboxylative allylation strategy has been reported for the efficient synthesis of N-glycosyl imidazole analogues. rsc.org This one-pot reaction involves carbamation, decarboxylation, and allylation, affording the desired products in excellent yields and selectivities. rsc.org Another example is the palladium-catalyzed coupling of a Boc-protected pyranone with 6-chloropurine, which proceeds with high stereoselectivity to give the β-anomer. nih.gov

Imidazole as a catalyst: Interestingly, imidazole itself can act as a catalyst in certain glycosylation reactions. It has been shown to promote the anomerization of β-D-glucose pentaacetate. chemrxiv.org The proposed mechanism involves a bis-imidazole system where one imidazole molecule acts as a nucleophile and the other stabilizes the carbonyl oxygen of the C1 acetyl group. chemrxiv.org Kinetic studies on the imidazole buffer-catalyzed cleavage and isomerization of dinucleotides have also been conducted, although the proposed mechanisms are sometimes debated. acs.org

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For example, kinetic studies on the binding of imidazole and its derivatives to metmyoglobin have been performed using 2D EXSY NMR spectroscopy to determine binding affinities and kinetics. nih.gov In the context of synthetic reactions, kinetic analysis can help in understanding the role of different reaction components and in optimizing conditions for yield and selectivity. High-performance liquid chromatography (HPLC) has been used to follow the kinetics of reactions such as the alkaline-induced opening of the imidazole ring in 7-methylguanosine. nih.gov

The formation of N-glycosyl imidazoles can also be part of more complex reaction sequences. For example, the synthesis of C-glycosyl imidazoles, where the sugar is linked to the imidazole via a C-C bond, has been extensively studied. researchgate.netotka-palyazat.humdpi.comresearchgate.net While these are not N-glycosides, the synthetic strategies often involve related intermediates and principles.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hexopyranosyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 1-Hexopyranosyl-1H-imidazole. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (coupling patterns). The ¹³C NMR spectrum complements this by providing information about the carbon skeleton of the molecule.

The anomeric proton (H-1') of the hexopyranosyl ring is a key diagnostic signal in the ¹H NMR spectrum. Its chemical shift and coupling constant (J-value) are indicative of the stereochemistry at the anomeric center. For instance, a large coupling constant between H-1' and H-2' typically suggests a trans-diaxial relationship, which is characteristic of a β-anomer in a ⁴C₁ chair conformation. The protons of the imidazole (B134444) ring also exhibit characteristic chemical shifts, which can be influenced by the nature and position of substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 7.68 (s) | 136.5 |

| 4 | 7.12 (d, J=1.2 Hz) | 128.9 |

| 5 | 7.05 (d, J=1.2 Hz) | 118.2 |

| 1' | 5.25 (d, J=9.6 Hz) | 86.1 |

| 2' | 4.15 (t, J=9.6 Hz) | 78.9 |

| 3' | 3.65 (t, J=9.6 Hz) | 76.5 |

| 4' | 3.55 (t, J=9.6 Hz) | 70.4 |

| 5' | 3.48 (m) | 81.2 |

| 6'a | 3.95 (dd, J=12.0, 2.4 Hz) | 61.5 |

| 6'b | 3.78 (dd, J=12.0, 5.6 Hz) |

Note: Data is representative and may vary based on solvent and specific derivative.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for establishing the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for tracing the connectivity of the protons within the hexopyranosyl ring, starting from the anomeric proton (H-1') and moving sequentially around the ring to H-6'.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly vital for connecting the hexopyranosyl and imidazole rings. A key correlation would be observed between the anomeric proton (H-1') of the sugar moiety and the carbon atoms of the imidazole ring (C-4 and C-5), confirming the C-glycosidic linkage.

The three-dimensional structure, or conformation, of this compound can be deduced from NMR data. The coupling constants (J-values) obtained from the ¹H NMR spectrum are particularly informative for determining the conformation of the hexopyranosyl ring. For example, large ³J(H,H) values (typically 8-10 Hz) between adjacent protons indicate a dihedral angle of approximately 180°, which is consistent with an axial-axial relationship in a chair conformation. Conversely, small coupling constants suggest axial-equatorial or equatorial-equatorial arrangements.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. For instance, observing an NOE between a proton on the imidazole ring and a proton on the hexopyranosyl ring can help define the preferred orientation of the two rings relative to each other.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₄N₂O₅), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. The experimentally determined mass is compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 231.09755 | 231.0975 | -0.2 |

| [M+Na]⁺ | 253.07949 | 253.0794 | -0.4 |

Note: Data is representative and may vary based on instrumentation and ionization method.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion of interest (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

For C-nucleosides like this compound, characteristic fragmentation pathways involve cleavages within the hexopyranosyl ring. The loss of water molecules (H₂O) and other small neutral fragments from the sugar moiety are commonly observed. The relative abundance of the different fragment ions can help to distinguish between isomers. The imidazole ring itself is relatively stable, and fragmentation often occurs in the sugar portion of the molecule. Analysis of these fragmentation pathways provides further confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful, non-destructive technique used to identify the functional groups within a molecule. utdallas.edu By irradiating a sample with infrared light, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to vibrate. utdallas.edu These absorptions are recorded in an IR spectrum, which serves as a molecular "fingerprint."

For this compound, the IR spectrum reveals key absorptions corresponding to its two main components: the hexopyranosyl (sugar) moiety and the imidazole ring. The analysis of these spectra often involves comparing experimental data with computational predictions from methods like Density Functional Theory (DFT) to achieve a complete and exact assignment of the vibrational modes. austinpublishinggroup.com

The imidazole ring exhibits several characteristic vibrations. These include C-H stretching vibrations, which typically appear at high wavenumbers. researchgate.net The stretching vibrations of the imidazole C=C and C=N bonds are found in the 1500–1610 cm⁻¹ region. austinpublishinggroup.com Furthermore, C-N and C=N stretching modes within the imidazole ring have been assigned to peaks in the 1395 cm⁻¹ to 1453 cm⁻¹ range. researchgate.net Ring breathing and bending vibrations also occur at lower frequencies, contributing to the unique spectral signature of the imidazole group. researchgate.netmdpi.comsciforum.net

The hexopyranosyl unit is characterized by the prominent, broad absorption band of the O-H groups, typically found in the 3200-3600 cm⁻¹ region. utdallas.edu The C-H stretching vibrations of the sugar ring are also observed in the spectrum. The presence of numerous C-O bonds within the pyranose ring leads to strong absorptions in the fingerprint region of the spectrum, usually between 1000 cm⁻¹ and 1300 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3600 - 3200 (broad) | utdallas.edu |

| C-H (Imidazole Ring) | Stretching | ~3162 | researchgate.net |

| C-H (Alkyl) | Stretching | 3000 - 2850 | lookchem.com |

| C=C, C=N (Imidazole Ring) | Stretching | 1610 - 1500 | austinpublishinggroup.com |

| C-N, C=N (Imidazole Ring) | Stretching | 1453 - 1395 | researchgate.net |

| C-O (Alcohol/Ether) | Stretching | 1300 - 1000 (strong) | - |

| Imidazole Ring | Ring Vibrations/Bending | 1220 - 1098 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

For N-glycosylated compounds, obtaining suitable crystals can be challenging due to the inherent flexibility and heterogeneity of the glycan moiety. iucr.org However, when successful, the analysis yields a wealth of structural data. While a specific crystal structure for this compound is not available in the surveyed literature, data from closely related analogues, such as 1H-imidazole-1-methanol and other N-glycosyl imidazole derivatives, provide insight into the expected structural features. rsc.orgnih.gov

In the crystal structure of 1H-imidazole-1-methanol, molecules are linked through intermolecular O—H⋯N hydrogen bonds, forming distinct supramolecular structures. nih.gov This analogue crystallizes in the monoclinic P2₁/n space group. nih.gov For glycosylated imidazoles, the crystal packing would similarly be influenced by hydrogen bonding involving the hydroxyl groups of the sugar and the nitrogen atoms of the imidazole ring. The hexopyranosyl ring is expected to adopt a stable chair conformation, with substituents preferentially occupying equatorial positions. researchgate.net

The table below summarizes typical crystallographic data that would be obtained from an X-ray diffraction study of a compound like this compound, based on data from analogous structures.

| Crystallographic Parameter | Example Data (from 1H-imidazole-1-methanol) | Reference |

|---|---|---|

| Chemical Formula | C₄H₆N₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.5601 (4) | nih.gov |

| b (Å) | 9.2136 (3) | nih.gov |

| c (Å) | 13.1493 (4) | nih.gov |

| β (°) | 115.333 (1) | nih.gov |

| Volume (ų) | 1376.13 (8) | nih.gov |

| Z (Molecules per unit cell) | 12 | nih.gov |

| Key Interactions | O—H⋯N hydrogen bonding | nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for investigating the stereochemistry of chiral molecules. researchgate.net this compound is a chiral compound due to the stereogenic centers in the hexopyranosyl ring. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, a plot of this difference versus wavelength, provides information about the absolute configuration of the molecule. rsc.org

The synthesis of stereoisomeric imidazolo-pentoses, which are closely related to the target compound, has been reported, highlighting the importance of determining their chiroptical properties. researchgate.net Enantiomers, which are non-superimposable mirror images, produce ECD spectra that are perfect mirror images of each other. For example, a compound with an R absolute configuration at its stereogenic centers will exhibit an ECD spectrum that is a mirror image of the spectrum for the corresponding S enantiomer. researchgate.net This is demonstrated by one study where a compound with S configuration showed a positive Cotton effect (a positive wave) at a specific wavelength and a negative one at another, while its R enantiomer showed the opposite: a negative wave followed by a positive one. researchgate.net

The shape and sign of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores (light-absorbing groups) within the molecule. In this compound, the imidazole ring acts as the primary chromophore. Its electronic transitions are perturbed by the chiral environment of the attached sugar moiety, giving rise to a characteristic CD signal. It is important to note that imidazole itself absorbs strongly in the far-UV region, a factor that must be considered during spectral acquisition. harvard.edu By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations or with spectra of related compounds of known absolute configuration, the stereochemistry of this compound can be definitively assigned.

Chemical Transformations and Derivatization Strategies for 1 Hexopyranosyl 1h Imidazole

Selective Modification of the Hexopyranosyl Moiety

The hexopyranosyl portion of the molecule presents multiple hydroxyl groups that serve as handles for a variety of chemical modifications. rsc.org The inherent differences in the reactivity of these hydroxyl groups, particularly between the primary and secondary alcohols, allow for regioselective reactions. rsc.orgnih.gov

Esterification and Etherification of Hydroxyl Groups

Esterification is a common and efficient method for modifying the hydroxyl groups of carbohydrates. rsc.org This reaction is typically carried out using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). rsc.org Due to the similar reactivity of the hydroxyl groups, an excess of the acylating agent is often used to ensure complete esterification. youtube.com For instance, the reaction of a hexopyranose with acetic anhydride can lead to the formation of a fully acetylated product. youtube.com

Etherification, another key transformation, involves the conversion of hydroxyl groups to ethers. youtube.com This is often achieved through a Williamson ether synthesis-like reaction, where the hydroxyl groups are first deprotonated with a base, such as silver(I) oxide, and then reacted with an alkyl halide like methyl iodide. youtube.com Similar to esterification, this process can be used to modify all available hydroxyl groups. youtube.com The protection of hydroxyl groups is a critical step in the synthesis of complex molecules like nucleosides and carbohydrates, preventing them from undergoing unwanted reactions such as oxidation or acetylation. cem.com

Oxidation and Reduction Reactions on the Carbohydrate Unit

The carbohydrate moiety can undergo various oxidation and reduction reactions. numberanalytics.comwikilectures.eu Oxidation of the primary alcohol at the C-6 position can yield a carboxylic acid, while oxidation of the aldehyde group at C-1 (in the open-chain form) results in an aldonic acid. wikilectures.eubu.edu For example, glucose can be oxidized to gluconic acid. wikilectures.eubu.edu The enzyme glucose oxidase is a specific catalyst for the conversion of glucose to glucono-δ-lactone. bu.edu

Reduction of the aldehyde or ketone group in a monosaccharide produces a sugar alcohol. wikilectures.eu For example, the reduction of glucose yields sorbitol. wikilectures.eu These redox reactions are fundamental in carbohydrate chemistry and are essential for creating a variety of derivatives. numberanalytics.com

Functionalization Reactions on the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic heterocycle that can undergo a range of functionalization reactions, including electrophilic substitution, N-alkylation, and N-acylation. researchgate.netglobalresearchonline.net

Electrophilic Aromatic Substitution Patterns

The imidazole ring is susceptible to electrophilic attack, typically at the 4- and 5-positions. globalresearchonline.netuobabylon.edu.iq This is because the intermediate formed by attack at these positions is more stable than the intermediate from attack at the 2-position. uobabylon.edu.iq Common electrophilic substitution reactions include:

Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Sulfonation: Reaction with disulfuric acid at elevated temperatures leads to the formation of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid. uobabylon.edu.iq

Halogenation: Imidazole can be readily brominated or iodinated. uobabylon.edu.iq

The reactivity of the imidazole ring towards electrophiles is a key aspect of its chemistry, allowing for the introduction of various functional groups. globalresearchonline.net

N-Alkylation and N-Acylation Reactions at Imidazole Nitrogens

The nitrogen atoms of the imidazole ring can be targeted for alkylation and acylation. N-alkylation is a common reaction used to introduce alkyl groups onto the imidazole ring, often by reacting it with an alkyl halide. uobabylon.edu.iqnih.gov The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by factors such as the nature of the substituent, the alkylating agent, and the reaction conditions. otago.ac.nz

N-acylation involves the introduction of an acyl group onto a nitrogen atom of the imidazole ring. Carbonylazole derivatives are effective and chemoselective acylating agents. escholarship.org These reactions are important for creating a diverse range of imidazole derivatives with potential applications in medicinal chemistry. nih.govpharmaguideline.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification of the Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of nucleosides and heterocyclic compounds. acs.orgeie.grmdpi.com These reactions offer a versatile approach to diversify the 1-Hexopyranosyl-1H-imidazole scaffold.

Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck reactions, are commonly used for the direct coupling of a functionalized carbohydrate with a heterocyclic aglycon. urfu.ru These methods have been instrumental in the synthesis of C-nucleosides. urfu.ruresearchgate.net For instance, Pd-catalyzed cross-coupling has been employed to synthesize dinucleotides by forming a C-N bond between a cytosine and a guanine (B1146940) base. acs.org

Recent advances have focused on the direct C-H functionalization of nucleoside bases, which avoids the need for pre-functionalized substrates. mdpi.com These methods have been used to arylate and alkenylate purine (B94841) and pyrimidine (B1678525) nucleosides. mdpi.com The Hiyama cross-coupling, which pairs organic halides with organosilanes, is another valuable tool for creating biaryl structures. mdpi.com These catalytic strategies provide efficient and regioselective pathways to novel and complex this compound derivatives. nih.gov

Analytical Derivatization Methods for Enhanced Detection and Separation

Derivatization is a crucial technique in analytical chemistry used to modify a compound to improve its analytical properties. mdpi.com For a polar and non-volatile compound like this compound, derivatization is often essential for analysis by gas chromatography (GC) as it increases volatility and thermal stability. restek.comresearch-solution.com This process can also enhance the response of certain detectors, leading to improved sensitivity and separation. researchgate.net

Silylation is a widely employed derivatization technique where an active hydrogen in a molecule is substituted with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. restek.com This process effectively reduces the polarity of the compound and increases its volatility, making it more amenable to GC analysis. restek.comresearch-solution.com For this compound, the hydroxyl groups on the hexopyranosyl moiety are the primary sites for silylation.

Reagents:

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a powerful silylating agent known for producing volatile by-products, which is advantageous in trace analysis as it minimizes interference with the analyte peak in the chromatogram. research-solution.comsigmaaldrich.com It is particularly effective for silylating hydroxyl and amine groups. sigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is another common and potent silylating reagent. restek.comresearchgate.net It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its silylating power, especially for hindered hydroxyl groups. research-solution.comrestek.com While BSTFA has a similar silylation potential to MSTFA, its by-products are less volatile. sigmaaldrich.comresearchgate.net

General Protocol:

A typical silylation procedure for a carbohydrate-containing compound like this compound involves dissolving the sample in a suitable solvent (e.g., pyridine, acetonitrile) and adding the silylating reagent. research-solution.comresearchgate.net The reaction mixture is then heated to ensure complete derivatization. restek.comresearchgate.net For instance, a sample can be mixed with MSTFA and pyridine and heated at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 30-60 minutes). research-solution.comrestek.comresearchgate.net After cooling, the derivatized sample can be directly injected into the GC-MS system. researchgate.net

Table 1: Comparison of Common Silylation Reagents

| Reagent | Key Features | By-products | Common Applications |

| MSTFA | High silylating power, most volatile TMS-acetamide. research-solution.comsigmaaldrich.com | Volatile (N-methyltrifluoroacetamide), minimizing interference. sigmaaldrich.com | Ideal for trace analysis where derivative peaks may be near reagent or by-product peaks. research-solution.com |

| BSTFA | Strong silylating agent, often used with a TMCS catalyst. research-solution.comrestek.com | Less volatile than MSTFA by-products. sigmaaldrich.com | Widely used for a variety of compounds including carbohydrates and organic acids. researchgate.netrestek.com |

This table provides a summary of the key features and applications of MSTFA and BSTFA in silylation for GC analysis.

Acylation is another effective derivatization strategy that involves introducing an acyl group into a molecule, typically by reacting compounds with active hydrogens (like hydroxyl groups) with an acylating agent. researchgate.net For this compound, acylation of the hydroxyl groups on the sugar moiety can significantly increase its volatility and improve its chromatographic behavior. The use of perfluoroacylating agents is particularly beneficial as it enhances sensitivity for electron capture detection (ECD). researchgate.netjfda-online.com

Reagents:

Heptafluorobutyrylimidazole (HFBI): HFBI is a potent acylation reagent that reacts with hydroxyl groups and primary and secondary amines. researchgate.netthermofisher.com It offers the advantage of producing a relatively inert by-product, imidazole, which does not typically interfere with the analysis. researchgate.net

Trifluoroacetylimidazole (TFAI): Similar to HFBI, TFAI is used for trifluoroacylating compounds, including carbohydrates. researchgate.netthermofisher.com The resulting derivatives are highly volatile and show excellent response in ECD. researchgate.net

General Protocol:

A general acylation procedure involves heating the sample with the acylating reagent in a sealed vial. For example, a sample can be treated with HFBI and heated at approximately 85°C for an hour. researchgate.net After the reaction, a work-up procedure, which may include liquid-liquid extraction, is often employed to isolate the derivatized analyte before GC-MS analysis. researchgate.net

Table 2: Comparison of Common Acylation Reagents

| Reagent | Key Features | By-products | Common Applications |

| HFBI | Reacts smoothly and quantitatively with hydroxyl and amine groups. researchgate.net | Imidazole (relatively inert). researchgate.net | Preparation of perfluoroacyl derivatives for GC with FID or ECD. researchgate.net |

| TFAI | Effective for trifluoroacylating primary/secondary amines, hydroxyls, and carbohydrates. researchgate.netthermofisher.com | Imidazole (relatively inert). researchgate.net | Enhances detectability by electron capture and can direct mass spectral fragmentation. researchgate.net |

This table summarizes the key characteristics and uses of HFBI and TFAI for acylation derivatization in GC analysis.

Biological Activity and Mechanistic Insights of 1 Hexopyranosyl 1h Imidazole and Its Derivatives

Antimicrobial Activity: Investigation of Molecular Mechanisms

Imidazole (B134444) derivatives are recognized for their potential to combat various pathogenic microbes. nih.govjneonatalsurg.com Their mechanism of action is often multifaceted, targeting several essential cellular processes in bacteria and fungi. nih.gov

The antibacterial action of imidazole derivatives involves multiple mechanisms that disrupt critical bacterial functions. nih.gov One of the key modes of action is the interference with DNA replication, an essential process for bacterial viability. nih.govnih.gov Although DNA gyrase and topoisomerase IV are the most common targets for antibiotics that inhibit DNA replication, the broader class of imidazole compounds has been shown to interfere with nucleic acid synthesis, ultimately leading to cell death. nano-ntp.comnih.gov

Furthermore, these compounds can compromise the structural integrity of the bacterial cell. For some derivatives, the mechanism involves disrupting the synthesis of the cell wall, a protective outer layer crucial for bacterial survival, particularly in Gram-positive bacteria like Staphylococcus aureus. nano-ntp.com Other derivatives function by disrupting the cell membrane, which leads to the loss of cellular contents and subsequent cell death. nano-ntp.comnih.gov This membrane disruption is a primary mechanism against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nano-ntp.com Studies on saccharin, a related heterocyclic compound, have shown it can disrupt the bacterial cell envelope, leading to the formation of bulges and eventual cell lysis, a mechanism that may share common principles with some imidazole derivatives. researchgate.net

Derivatives of imidazole have demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The effectiveness can vary significantly based on the specific chemical substitutions on the imidazole core. nano-ntp.com For example, studies have consistently used Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as benchmark strains to evaluate the antibacterial potency of new imidazole compounds. jneonatalsurg.comnih.gov

Research has shown that certain synthesized imidazole derivatives exhibit considerable activity against these strains. jneonatalsurg.comekb.eg In one study, novel imidazole derivatives demonstrated antimicrobial activity against both S. aureus and E. coli, with their effectiveness attributed to the specific structural modifications made to the parent imidazole scaffold. jneonatalsurg.com Another study highlighted that imidazole-triazole hybrids were effective against P. aeruginosa, B. subtilis, and S. epidermidis. researchgate.net The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a data table summarizing the antimicrobial activity of representative imidazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Type | Activity (MIC in µg/mL) |

| Imidazole Derivative HL1 | Staphylococcus aureus | Gram-Positive | 625 |

| Imidazole Derivative HL1 | Staphylococcus aureus (MRSA) | Gram-Positive | 1250 |

| Imidazole Derivative HL2 | Staphylococcus aureus | Gram-Positive | 625 |

| Imidazole Derivative HL2 | Staphylococcus aureus (MRSA) | Gram-Positive | 625 |

| Imidazole Derivative HL2 | Escherichia coli | Gram-Negative | 2500 |

| Imidazole Derivative HL2 | Pseudomonas aeruginosa | Gram-Negative | 2500 |

| Imidazole Derivative HL2 | Acinetobacter baumannii | Gram-Negative | 2500 |

This table presents data on the Minimum Inhibitory Concentration (MIC) for two novel imidazole derivatives, HL1 and HL2, against a panel of Gram-positive and Gram-negative bacteria. Data sourced from nih.gov.

The antifungal activity of imidazole derivatives is one of their most well-established properties. jchemrev.commdpi.com The primary mechanism for many antifungal imidazoles, such as ketoconazole, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme, CYP51). researchgate.netnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. nih.gov By inhibiting this pathway, these compounds deplete ergosterol and cause the accumulation of toxic sterol precursors, which disrupts membrane structure and function, alters permeability, and ultimately leads to cell necrosis. nih.gov

Beyond ergosterol synthesis inhibition, other mechanistic pathways contribute to their antifungal effects. Imidazole derivatives can affect the synthesis of triglycerides and phospholipids, further impacting membrane integrity. nih.gov Another significant mechanism involves changes in oxidative and peroxidative enzyme activities, which leads to an intracellular accumulation of toxic levels of hydrogen peroxide and other reactive oxygen species (ROS). nih.govsemanticscholar.org This oxidative stress contributes to the deterioration of subcellular organelles and cell death. nih.gov Furthermore, these compounds can inhibit the transformation of Candida albicans from its yeast-like blastospore form to its invasive mycelial form, a key step in its pathogenesis. nih.gov

Enzyme Inhibition Profiles and Mechanistic Deconvolution

The imidazole scaffold is a versatile pharmacophore capable of interacting with a wide range of enzymes, making its derivatives potent inhibitors for various therapeutic targets. longdom.orgresearchgate.net The ability of the imidazole ring's nitrogen atoms to coordinate with metal ions and form hydrogen bonds is crucial for its binding to enzyme active sites. researchgate.net

For instance, certain trisubstituted imidazole derivatives have been identified as effective inhibitors of xanthine (B1682287) oxidase (XO). semanticscholar.org XO is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid; its inhibition is a key strategy for treating gout. In one study, a synthesized derivative showed significant XO inhibition with a half-maximal inhibitory concentration (IC50) of 85.8 µg/mL. semanticscholar.org The same study also explored inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. semanticscholar.org

The table below shows the enzymatic inhibitory activity of selected imidazole derivatives.

| Compound/Derivative | Enzyme Target | Inhibition |

| Imidazole Derivative 3 | Xanthine Oxidase (XO) | IC50 = 85.8 µg/mL |

| Imidazole Derivative 1 | Acetylcholinesterase (AChE) | 25.8% inhibition at 150 µg/mL |

This table highlights the inhibitory potential of specific 2,4,5-trisubstituted imidazole derivatives against Xanthine Oxidase and Acetylcholinesterase. Data sourced from semanticscholar.org.

Furthermore, imidazole derivatives are well-known inhibitors of cytochrome P450 enzymes, a superfamily of enzymes involved in drug metabolism and the synthesis of essential molecules like sterols. nih.gov This property is central to their antifungal activity (inhibition of fungal CYP51) and is also a key consideration in drug development due to potential drug-drug interactions. nih.govnih.gov

Receptor Binding and Ligand-Target Interaction Studies

The structural features of imidazole derivatives enable them to act as ligands for various biological receptors. longdom.orgunibas.ch Their ability to engage in molecular recognition through hydrogen bonding and other interactions makes them suitable for targeting receptors like G-protein coupled receptors (GPCRs). researchgate.netscielo.br

One notable example is the targeting of the CXCR4 chemokine receptor. mdpi.com CXCR4 and its natural ligand, CXCL12, are implicated in numerous diseases, including cancer and HIV infection. mdpi.com Studies have identified bis-imidazoline derivatives as new CXCR4 ligands that can displace CXCL12 binding with submicromolar potency. mdpi.com Molecular docking and site-directed mutagenesis studies suggest that these ligands bind within the transmembrane cavity of the CXCR4 receptor. mdpi.com The length of the alkyl chain linking the two imidazole rings was found to influence how the rings are positioned within this binding cavity, thereby affecting which specific functions of the receptor are antagonized. mdpi.com This highlights the potential for designing highly specific receptor modulators based on the imidazole scaffold.

Role as a Privileged Scaffold in Medicinal Chemistry Research and Bioactive Molecule Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, distinct biological targets, serving as a versatile template for designing new bioactive molecules. scielo.brnih.govibmmpeptide.com The imidazole ring is widely recognized as such a privileged structure. scielo.brufrj.brnih.gov Its presence in a vast number of natural products and approved drugs underscores its significance. scielo.brnih.gov

The privileged nature of the imidazole scaffold stems from several key characteristics:

Versatile Binding: The imidazole ring contains both a hydrogen bond donor (the pyrrole-type nitrogen) and a hydrogen bond acceptor (the pyridine-type nitrogen), allowing it to form diverse interactions with biological targets like enzymes and receptors. researchgate.netscielo.br

Tautomerism: It exhibits tautomerism between the two nitrogen atoms, which enhances its capacity for molecular recognition by different receptors. scielo.br

Synthetic Accessibility: The imidazole core can be readily synthesized and modified, allowing chemists to create large libraries of derivatives with fine-tuned properties for lead optimization. ufrj.br

Bioisosterism: The imidazole ring is a bioisostere of other important chemical groups, such as the pyrazole (B372694) ring, allowing it to mimic the function of other successful pharmacophores. jchemrev.comufrj.br

This scaffold is a central feature in kinase inhibitors, which are a major class of anticancer drugs, further cementing its status as a privileged structure in drug development. nih.gov The terphenyl-like system found in the p38 MAPK inhibitor SB-203580, for example, incorporates a pyridinylimidazole scaffold, demonstrating its utility in creating potent and selective enzyme inhibitors. ufrj.br

Computational Chemistry and Theoretical Investigations of 1 Hexopyranosyl 1h Imidazole

Molecular Docking Studies for Predicting Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding of 1-Hexopyranosyl-1H-imidazole derivatives to biological targets, such as proteins and enzymes.

Research on various imidazole-containing compounds has demonstrated the utility of molecular docking in predicting binding affinities. For instance, studies on 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) have shown a correlation between docking scores and antioxidant activity. researchgate.net Similarly, docking studies of novel imidazole (B134444) analogues with the COX-2 receptor have helped to elucidate their anti-inflammatory potential, with more negative docking scores indicating better binding affinity. nih.gov For a binding to be considered effective, the docking score should typically be less than -4 kcal/mol. nih.gov

In the context of this compound, molecular docking could be employed to screen its binding affinity against a panel of therapeutic targets. The process involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by running docking simulations using software like AutoDock or Schrödinger. researchgate.netnih.gov The results would provide insights into the binding energy (in kcal/mol) and the specific interactions, such as hydrogen bonds, with the amino acid residues of the target protein. nih.gov

Table 1: Illustrative Molecular Docking Data for Imidazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | COX-2 | -5.516 | GLN-242, ARG-343 |

| Diclofenac (Reference) | COX-2 | -5.627 | ARG-344, TRP-140 |

| α-Tocopherol (Reference) | 2HCK | -5.60 | Not Specified |

This table is illustrative and based on findings for other imidazole derivatives, not specifically this compound. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. rdd.edu.iq For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein. These simulations can confirm the stability of binding modes predicted by molecular docking. nih.gov

MD simulations have been successfully applied to study various imidazole-containing systems. For example, simulations of imidazole in aqueous solution have been used to understand its hydration shells and interactions with water molecules at different temperatures. rdd.edu.iq In the context of drug design, MD simulations of imidazole derivatives complexed with proteins have confirmed the stability of the ligand-protein interactions over time. nih.gov A study on sugar-based molecules also utilized MD simulations to investigate their interaction with lipid bilayers, providing insights into their mechanism of action at the membrane level. ulisboa.pt

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. arxiv.org These methods can calculate various molecular properties, such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's chemical behavior. scirp.orgmdpi.com

DFT has been widely used to study imidazole and its derivatives. For instance, DFT calculations have been employed to predict the 1H and 13C NMR chemical shifts of imidazole derivatives, showing good agreement with experimental data. researchgate.netnih.gov Such calculations can aid in the structural elucidation of newly synthesized compounds. researchgate.net Furthermore, DFT has been used to investigate the charge transport and nonlinear optical properties of imidazole-chalcone hybrids, highlighting their potential in materials science. scirp.org

For this compound, DFT calculations could provide valuable information about its electronic properties. The HOMO-LUMO energy gap, for example, is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Other calculated parameters like electronegativity and softness can further predict its interaction capabilities. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. |

This table outlines common parameters obtained from DFT calculations that are relevant for assessing the reactivity and electronic properties of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com QSAR models are developed by correlating molecular descriptors (physicochemical properties) with experimentally determined biological activities. nih.govjapsonline.com

QSAR studies have been instrumental in the development of various imidazole-based therapeutic agents. researchgate.net For example, QSAR models have been developed to predict the antifungal activities of gemini (B1671429) imidazolium (B1220033) surfactants and the anti-cancer activity of oxidovanadium(IV) complexes containing imidazole derivatives. mdpi.comjapsonline.com These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. frontiersin.org

To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities (e.g., IC50 values) would be required. mdpi.com Molecular descriptors for each compound would be calculated, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build the predictive model. nih.govjapsonline.com The robustness of the model would be validated internally and externally to ensure its predictive power. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Compound Behavior Prediction

In silico ADME profiling is a crucial step in early-stage drug discovery that predicts the pharmacokinetic properties of a compound. researchgate.netbas.bg These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in a compound. nih.gov

Computational tools can predict a wide range of ADME properties, including oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.govrsc.org For many imidazole derivatives, in silico ADME studies have been conducted to assess their drug-likeness. researchgate.netrsc.org These studies often use established rules like Lipinski's "rule of five" to evaluate the potential for oral bioavailability. bas.bg

For this compound, a comprehensive in silico ADME profile could be generated using web-based tools like SwissADME. bas.bg This would provide predictions for its physicochemical properties, lipophilicity, water solubility, and various pharmacokinetic parameters. The "BOILED-Egg" model, for instance, can predict gastrointestinal absorption and brain penetration. researchgate.net

Table 3: Common In Silico ADME Parameters

| Property | Description | Favorable Range (General Guideline) |

|---|---|---|

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| H-bond Donors | Number of hydrogen bond donors. | < 5 |

| H-bond Acceptors | Number of hydrogen bond acceptors. | < 10 |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | < 140 Ų |

These parameters are part of Lipinski's "rule of five" and are commonly used to assess drug-likeness. bas.bg

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.govpharmacophorejournal.com This model can then be used as a 3D query to search for new compounds with similar features and potentially similar biological activity. pharmacophorejournal.com

Pharmacophore models have been developed for various classes of imidazole-containing compounds to guide the design of new, more potent analogues. nih.govpharmacophorejournal.com For example, structure-activity relationship (SAR) studies on imidazole-based chalcones have helped to refine the pharmacophore for antimitotic activity. nih.gov

In the case of this compound, if a series of active analogues exists, a pharmacophore model could be generated based on their common structural features. This model would highlight the key interactions of the hexopyranosyl and imidazole moieties that are crucial for their biological effect. The resulting pharmacophore could then be used to virtually screen compound databases or to guide the design of novel derivatives with improved activity.

Future Research Directions and Academic Prospects for 1 Hexopyranosyl 1h Imidazole

Development of Innovative and Sustainable Synthetic Routes

The synthesis of C-nucleosides like 1-Hexopyranosyl-1H-imidazole presents unique challenges, particularly in achieving stereospecificity at the anomeric carbon. beilstein-journals.org Future research will likely focus on developing more efficient, sustainable, and innovative synthetic strategies to overcome these hurdles.

Key areas of development include:

Green Chemistry Approaches: Traditional organic syntheses often rely on harsh conditions and hazardous solvents. Future methodologies will likely incorporate green chemistry principles, such as the use of microwave irradiation, ultrasound-assisted reactions, or biocatalysis. researchgate.netijarsct.co.inbohrium.commdpi.com These techniques can accelerate reaction times, increase yields, and reduce environmental impact. For instance, microwave-assisted synthesis has been successfully employed for various imidazole (B134444) derivatives, offering a promising avenue for the synthesis of the core imidazole structure. researchgate.netijarsct.co.in

Convergent and Modular Synthesis: Convergent strategies, where the sugar and heterocyclic base are synthesized separately and then coupled, are highly attractive. beilstein-journals.org This modularity allows for greater flexibility in creating a diverse library of analogues. Research into novel coupling reactions that provide high yields and stereoselectivity for the C-C bond formation will be critical. beilstein-journals.org

Catalyst Development: The exploration of new catalysts, including metal-free and enzymatic options, could significantly improve the sustainability and efficiency of the synthesis. For example, the use of acidic KHSO4 under ultrasonic irradiation has been shown to be effective for the synthesis of some imidazole derivatives. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Optimization of reaction conditions for the specific substrate. |

| Ultrasound-Assisted Reactions | Milder reaction conditions, improved yields, eco-friendly. mdpi.com | Scalability and equipment specificity. |

| Convergent/Modular Approaches | High flexibility for creating derivatives, efficient assembly. beilstein-journals.org | Achieving high stereoselectivity in the C-C coupling step. beilstein-journals.org |

| Biocatalysis | High specificity, mild reaction conditions, environmentally benign. | Enzyme availability and stability for non-natural substrates. |

Application of Advanced Analytical Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to understanding its function and for rational drug design. While standard techniques like 1H and 13C NMR are essential, future research will benefit from the application of more advanced analytical methods.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY will be indispensable for unambiguously assigning all proton and carbon signals and for determining the relative stereochemistry and conformational preferences of the hexopyranose ring and its linkage to the imidazole moiety. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com Techniques like tandem MS/MS can further be used to probe the fragmentation patterns, offering additional structural insights.

X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive proof of its absolute stereochemistry and solid-state conformation. This information is invaluable for validating computational models and understanding intermolecular interactions.

Chromatographic Methods: Advanced HPLC techniques, potentially coupled with mass spectrometry (LC-MS), will be vital for the purification and analysis of synthetic intermediates and final products, ensuring high purity for biological testing. nih.gov

Rational Design and Synthesis of Derivatives for Targeted Biological Applications

The true potential of this compound lies in its capacity as a scaffold for generating derivatives with tailored biological activities. Imidazole-containing compounds are known to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govresearchgate.net Similarly, C-nucleosides are recognized for their potential as antiviral and anticancer agents, partly due to their increased stability against enzymatic cleavage compared to N-nucleosides. nih.gov

Future research should focus on the rational design of derivatives by modifying both the sugar and the imidazole portions of the molecule:

Sugar Modifications: Modifications at the 2', 3', and 4'-positions of the hexopyranose ring can significantly impact biological activity. beilstein-journals.orgnih.gov Introducing substituents such as fluoro, azido, or amino groups can alter the molecule's polarity, conformation, and ability to interact with biological targets.

Imidazole Ring Modifications: The imidazole ring can be substituted at various positions to modulate its electronic properties and steric profile. This can enhance binding affinity to specific enzymes or receptors.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can lead to improved potency, selectivity, or pharmacokinetic properties.

| Modification Site | Potential Substituent | Targeted Biological Outcome |

| Hexopyranose 2'-position | Fluoro (F), Methyl (CH3) | Modulation of antiviral activity (e.g., against HCV). nih.gov |

| Hexopyranose 3'/4'-positions | Hydroxyl (OH) modifications, Azido (N3) | Altering hydrogen bonding potential, probes for click chemistry. nih.gov |

| Imidazole Ring | Phenyl groups, Alkyl chains | Enhancing antimicrobial or anticancer activity. mdpi.comnih.gov |

| Anomeric Carbon (C1') | Alkyl, Alkenyl, Fluoromethyl groups | Improving chemical stability and exploring novel interactions. nih.gov |

Comprehensive Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and biological testing can dramatically accelerate the drug discovery process. nih.gov This synergistic approach allows for the prioritization of synthetic targets, saving time and resources.

A potential workflow would involve:

In Silico Screening: A virtual library of this compound derivatives would be created and screened against the binding sites of known biological targets (e.g., viral polymerases, bacterial enzymes, or protein kinases) using molecular docking simulations. researchgate.netbiorxiv.orgnih.gov This helps predict binding affinities and identify key interactions.

Molecular Dynamics (MD) Simulations: The most promising candidates from docking studies can be subjected to MD simulations to assess the stability of the ligand-protein complex over time and to calculate binding free energies more accurately. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds, helping to identify candidates with drug-like characteristics early in the process. biorxiv.orgnih.govbiorxiv.org

Guided Synthesis and In Vitro Testing: The insights gained from computational studies would guide the synthesis of a smaller, more focused set of compounds. These compounds would then be subjected to in vitro biological assays to validate the computational predictions and determine their actual potency and selectivity.

This iterative cycle of computational prediction and experimental validation provides a powerful framework for the rational design of novel bioactive molecules based on the this compound scaffold.

Exploration of this compound as a Probe in Chemical Biology

Beyond therapeutic applications, this compound and its derivatives have significant potential as chemical probes to investigate complex biological processes. febs.orgyoutube.com Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular context. febs.org

Future research in this area could involve:

Development of Bioorthogonal Probes: The core structure could be modified to include bioorthogonal functional groups, such as azides or alkynes. nih.govresearchgate.net These probes could be used in metabolic labeling experiments to track the incorporation of the sugar moiety into cellular glycans or other metabolic pathways. nih.govtocris.com

Fluorescent Labeling: Attaching a fluorescent tag to the molecule would enable its visualization within cells using advanced microscopy techniques. This would allow for real-time tracking of the molecule's distribution and interaction with cellular components.

Affinity-Based Probes: By immobilizing a derivative of this compound on a solid support, it could be used in affinity chromatography experiments to isolate and identify its binding partners from cell lysates, a crucial step in target identification. nsf.gov

The development of such probes would provide powerful tools for dissecting the roles of specific carbohydrate-processing enzymes and pathways, contributing to a deeper understanding of fundamental biology. nih.govresearchgate.netpageplace.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.